N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the methoxy group can result in various substituted derivatives.
Scientific Research Applications
N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Medicine: Its structural similarity to other sulfonamide drugs suggests potential antibacterial properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
- N-(5-amino-2-methoxyphenyl)-4-(heptyloxy)benzamide
Uniqueness
N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene moiety, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target sites more effectively.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSSYITSPFPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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